2-(4-Bromo-3-hydroxyphenyl)acetic acid
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Overview
Description
2-(4-Bromo-3-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H7BrO3 It is characterized by the presence of a bromine atom and a hydroxyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-3-hydroxyphenyl)acetic acid can be achieved through several methods. One common approach involves the bromination of 3-hydroxyphenylacetic acid using bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromo-3-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3-hydroxyphenylacetic acid.
Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or alkyl halides (R-X) can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-bromo-3-hydroxybenzaldehyde or 4-bromo-3-hydroxyacetophenone.
Reduction: Formation of 3-hydroxyphenylacetic acid.
Substitution: Formation of 2-(4-amino-3-hydroxyphenyl)acetic acid or 2-(4-alkyl-3-hydroxyphenyl)acetic acid.
Scientific Research Applications
2-(4-Bromo-3-hydroxyphenyl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
3-Hydroxyphenylacetic acid: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
4-Bromo-3-methoxyphenylacetic acid: Contains a methoxy group instead of a hydroxyl group, leading to variations in its chemical and biological properties.
2-(4-Chloro-3-hydroxyphenyl)acetic acid:
Uniqueness: 2-(4-Bromo-3-hydroxyphenyl)acetic acid is unique due to the presence of both a bromine atom and a hydroxyl group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(4-bromo-3-hydroxyphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,10H,4H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIUZKVIYWSGIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261815-87-5 |
Source
|
Record name | 2-(4-bromo-3-hydroxyphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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